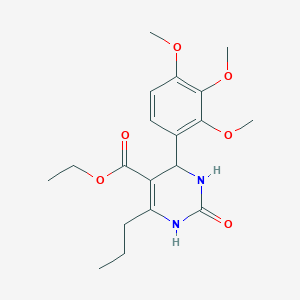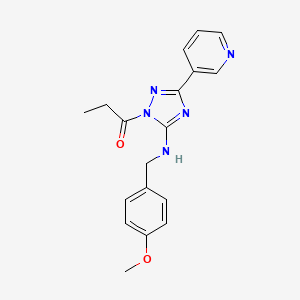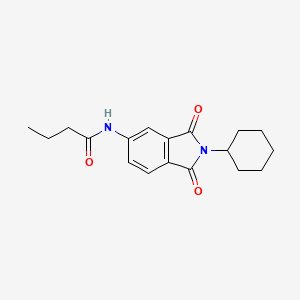![molecular formula C15H20N2O2 B5202131 N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as MPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been found to reduce pain and anxiety behaviors, as well as to have anti-inflammatory effects. N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has also been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
実験室実験の利点と制限
One advantage of using N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide. One area of interest is the development of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide-based drugs for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. Another area of interest is the study of the endocannabinoid system and its role in pain and anxiety regulation. Additionally, the use of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide as a building block for the synthesis of novel materials and polymers is an area of ongoing research.
合成法
The synthesis of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide involves the reaction of 4-aminobenzophenone with 2-methylpiperidine-1-carboxylic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In neuroscience, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been used to study the role of the endocannabinoid system in the regulation of pain and anxiety. In materials science, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been employed as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
N-[4-(2-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-3-4-10-17(11)15(19)13-6-8-14(9-7-13)16-12(2)18/h6-9,11H,3-5,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOUNDNTUHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)

![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)